molecular formula C12H15NO8 B1580973 3-Nitrophenyl alpha-D-galactopyranoside CAS No. 52571-71-8

3-Nitrophenyl alpha-D-galactopyranoside

Cat. No. B1580973
CAS RN: 52571-71-8
M. Wt: 301.25 g/mol
InChI Key: VCCMGHVCRFMITI-IIRVCBMXSA-N
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Description

3-Nitrophenyl alpha-D-galactopyranoside is a nitro compound with the molecular formula C12H15NO8 . It is used as a substrate for alpha-D-galactosidase .


Molecular Structure Analysis

The molecular weight of this compound is 301.25 g/mol . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is a chromogenic substrate yielding a soluble chromophor for the colorimetric assay of alpha-D-galactosidase upon cleavage . It is used for the detection of hydrolases in tissues and membranes .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . The melting point is 186°C .

Scientific Research Applications

1. Research in Membrane Protein Dynamics

(Rudnick, Schildiner, & Kaback, 1976) explored the dynamics of the lac carrier protein in Escherichia coli. They used 3-Nitrophenyl alpha-D-galactopyranoside to study the equilibrium between two forms of this protein in energized and non-energized membrane vesicles.

2. Photoaffinity Labeling of Proteins

(Kaczorowski, Leblanc, & Kaback, 1980) utilized this compound as a photoaffinity reagent for the specific inactivation and labeling of the beta-galactoside transport system in Escherichia coli.

3. Development of PET Tracers

(Celen et al., 2008) synthesized derivatives of this compound for potential use in PET (Positron Emission Tomography) to visualize LacZ gene expression in vivo.

4. Enzymatic Studies

(Brumer, Sims, & Sinnott, 1999) focused on the purification and characterization of alpha-galactosidase in lignocellulose degradation by Phanerochaete chrysosporium, using a derivative of this compound as a substrate.

5. Biosensor Development

(Majid, Male, & Luong, 2008) described the use of this compound in a boron-doped diamond biosensor for the detection of Escherichia coli in foodstuffs.

6. Synthesis of Galactosyl Oligosaccharides

(Pazur, Shadaksharaswamy, & Cepure, 1961) investigated the use of this compound as a donor in enzymatic transgalactosylation for the synthesis of various oligosaccharides.

7. Study of α-Galactosidase Activity

(Schmitt & Rotman, 1966) conducted research on the activity of α-galactosidase in Escherichia coli using this compound.

8. Novel Glycopolymer Synthesis

(Vetere et al., 2002) synthesized a glycopolymer with protective activity against human anti-alpha-Gal antibodies using this compound.

Mechanism of Action

Target of Action

The primary target of 3-Nitrophenyl alpha-D-galactopyranoside is the enzyme alpha-galactosidase . Alpha-galactosidase is a glycoside hydrolase enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins . This enzyme plays a crucial role in the metabolism of certain glycolipids in the body, particularly in the lysosome .

Mode of Action

this compound acts as a substrate for alpha-galactosidase . When this compound is introduced into a system where alpha-galactosidase is present, the enzyme cleaves the glycosidic bond in the compound . This cleavage results in the release of galactose and a nitrophenyl moiety . The nitrophenyl moiety is a chromogenic compound, which means it can be detected based on its ability to absorb light at specific wavelengths .

Biochemical Pathways

The action of this compound primarily affects the metabolic pathway involving the breakdown of glycolipids and glycoproteins by alpha-galactosidase . The hydrolysis of this compound by alpha-galactosidase can be seen as a model for the breakdown of more complex glycolipids and glycoproteins in the body .

Pharmacokinetics

As a substrate for alpha-galactosidase, it is reasonable to assume that it would be distributed to tissues where this enzyme is present, metabolized by the action of the enzyme, and the resulting products would be excreted from the body .

Result of Action

The cleavage of this compound by alpha-galactosidase results in the release of galactose and a nitrophenyl moiety . The release of these products can be used to measure the activity of alpha-galactosidase, making this compound useful in biochemical research .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Alpha-galactosidase, the enzyme that acts on this compound, has an optimal pH and temperature range for activity . Therefore, the efficacy of this compound as a substrate can be influenced by these factors .

Safety and Hazards

3-Nitrophenyl alpha-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Biochemical Analysis

Biochemical Properties

3-Nitrophenyl alpha-D-galactopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-galactosidase enzymes. When hydrolyzed by alpha-galactosidase, it releases 3-nitrophenol, which can be measured spectrophotometrically due to its yellow color. This property makes this compound an essential tool for studying the activity of alpha-galactosidase in various organisms, including bacteria, fungi, and plants . The interaction between this compound and alpha-galactosidase involves the cleavage of the glycosidic bond, resulting in the release of 3-nitrophenol and galactose .

Cellular Effects

This compound influences cellular processes by serving as a substrate for alpha-galactosidase, which is involved in the breakdown of complex carbohydrates. The hydrolysis of this compound by alpha-galactosidase can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of galactose and other metabolites . In bacterial cells, the presence of this compound can induce the expression of alpha-galactosidase genes, leading to increased enzyme activity and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by alpha-galactosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and 3-nitrophenyl moieties, resulting in the release of 3-nitrophenol and galactose . This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic residues for bond cleavage. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the quantification of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the hydrolysis of this compound by alpha-galactosidase can be monitored over time to assess enzyme kinetics and stability . Long-term effects on cellular function may include changes in metabolic flux and gene expression due to the continuous presence of the substrate .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may serve as a useful tool for studying alpha-galactosidase activity without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and disruption of normal metabolic processes . Threshold effects observed in animal studies may include changes in enzyme activity, gene expression, and metabolic flux .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. The hydrolysis of the compound by alpha-galactosidase releases galactose, which can enter glycolysis or be converted to glucose-1-phosphate for further metabolism . The interaction with alpha-galactosidase is a key step in this pathway, as it regulates the availability of galactose for downstream metabolic processes . Additionally, the release of 3-nitrophenol can be used as a marker for enzyme activity and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. The compound may be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments where alpha-galactosidase is present, allowing for efficient hydrolysis and release of 3-nitrophenol . The distribution of the compound within tissues may also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the presence of alpha-galactosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of alpha-galactosidase may direct the enzyme and its substrate to specific organelles, ensuring efficient hydrolysis of this compound . The localization of the compound can impact its activity and function within the cell, influencing metabolic processes and enzyme kinetics .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMGHVCRFMITI-IIRVCBMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332183
Record name 3-Nitrophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52571-71-8
Record name 3-Nitrophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Nitrophenyl-α-D-galacto-pyranoside
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